5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one
Description
5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one is a heterocyclic compound with a unique structure that includes both sulfur and oxygen atomsIts molecular formula is C7H6OS2, and it has a molecular weight of 170.25 g/mol .
Properties
IUPAC Name |
5,6-dihydrothieno[2,3-b]thiopyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS2/c8-6-2-4-10-7-5(6)1-3-9-7/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIWYFNTGCSHTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452507 | |
| Record name | 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7675-04-9 | |
| Record name | 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of vinyl sulfides, which are oxidized to form thiocarbenium ions that subsequently undergo cyclization . Another approach includes the reduction of specific intermediates to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the processes likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield different dihydro derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds:
- Dorzolamide Hydrochloride : This compound is a well-known carbonic anhydrase inhibitor used for treating glaucoma and ocular hypertension. The synthesis of dorzolamide involves this compound as a key intermediate. Research has demonstrated that dorzolamide effectively reduces intraocular pressure by inhibiting the enzyme carbonic anhydrase, which plays a critical role in the production of aqueous humor in the eye .
- Other Derivatives : Various derivatives of this compound are being explored for their potential biological activities. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties due to their ability to interact with specific molecular targets within biological systems .
Biological Activities
Research indicates that this compound and its derivatives may possess significant biological activities:
- Antimicrobial Properties : Some studies have shown that derivatives of this compound can inhibit the growth of various microbial strains. The mechanism often involves interference with essential enzymatic pathways within the microbial cells.
- Anticancer Potential : Preliminary investigations suggest that certain derivatives may exhibit anticancer activity by targeting specific cancer cell lines. This activity is attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival .
Industrial Applications
Beyond its pharmaceutical significance, this compound has potential applications in industrial chemistry:
- Chemical Synthesis : The compound serves as an important building block in organic synthesis. Its unique structure allows it to participate in various reactions that lead to the formation of more complex molecules used in different chemical products .
- Material Science : Due to its distinctive properties, it may also find applications in material science for developing novel materials with specific functionalities.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one and its derivatives involves interactions with specific molecular targets. For instance, in the case of dorzolamide, the compound inhibits the enzyme carbonic anhydrase, leading to its therapeutic effects . The pathways involved include the binding of the compound to the active site of the enzyme, thereby blocking its activity .
Comparison with Similar Compounds
Similar Compounds
(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one: An intermediate of dorzolamide.
(6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one: A similar compound with a methyl group at the 6-position.
4H-Thieno[2,3-b]thiopyran-4-one,5,6-dihydro-6-methyl-, 7,7-dioxide: An oxidized derivative.
Uniqueness
5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and serve as an intermediate in the synthesis of biologically active compounds highlights its versatility and importance in scientific research .
Biological Activity
5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H6OS2
- Molecular Weight : 170.25 g/mol
- CAS Number : 7675-04-9
The compound features a unique structure that includes both sulfur and oxygen atoms, which contributes to its reactivity and potential biological functions.
Target Enzyme: Carbonic Anhydrase
This compound is known to interact with carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in the body. The inhibition of this enzyme can lead to various physiological effects, particularly in the treatment of conditions such as glaucoma and ocular hypertension .
Biochemical Pathways
The compound may influence several biochemical pathways involving:
- Regulation of pH levels
- Bone resorption processes
- Formation of aqueous humor in the eye.
In Vitro Studies
Research indicates that derivatives of this compound exhibit significant carbonic anhydrase inhibitory activity. This has been linked to their potential use in treating ocular conditions. For instance, the S-(+)-enantiomer has shown enhanced potency compared to its counterparts .
Case Studies and Applications
-
Ocular Hypertension Treatment :
- A study demonstrated that compounds derived from this compound effectively reduced intraocular pressure in animal models.
- The mechanism was attributed to the inhibition of carbonic anhydrase activity, leading to decreased production of aqueous humor.
- Synthesis of Dorzolamide Intermediates :
Comparative Analysis with Similar Compounds
| Compound Name | Activity Type | Notes |
|---|---|---|
| (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one | Carbonic Anhydrase Inhibitor | Intermediate for dorzolamide synthesis |
| (6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one | Potential anti-cancer agent | Exhibits selective cytotoxicity against cancer cells |
| 4H-Thieno[2,3-b]thiopyran-4-one | General biological activity | Less potent than 5,6-dihydro derivatives |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
